molecular formula C12H14FN B12596471 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 651321-21-0

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Katalognummer: B12596471
CAS-Nummer: 651321-21-0
Molekulargewicht: 191.24 g/mol
InChI-Schlüssel: SGVHDZYGNOTBAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a fluorinated derivative of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound widely studied for its neurotoxic properties in modeling Parkinson’s disease (PD).

Eigenschaften

CAS-Nummer

651321-21-0

Molekularformel

C12H14FN

Molekulargewicht

191.24 g/mol

IUPAC-Name

5-fluoro-1-methyl-4-phenyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H14FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI-Schlüssel

SGVHDZYGNOTBAH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(=C(C1)F)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials

Common starting materials for the synthesis include:

These materials are crucial for forming the desired tetrahydropyridine structure.

Key Reaction Steps

The synthesis generally follows these steps:

  • Condensation Reaction : The reaction begins with a condensation between 4-fluorobenzaldehyde and 1-methyl-1,2,3,6-tetrahydropyridine in the presence of an acid catalyst such as p-toluenesulfonic acid. This step forms an intermediate compound that retains the essential structural features of the target molecule.

  • Reduction : The intermediate is then subjected to reduction using sodium borohydride or other reducing agents to achieve the final product.

  • Formation of Hydrochloride Salt : The resulting base is treated with hydrochloric acid to form the hydrochloride salt of this compound. This step enhances solubility and stability for further applications.

Industrial Production Methods

In industrial settings, the production process is optimized for efficiency and scalability. Key methods include:

Reactor Types

  • Batch Reactors : Traditional batch reactors are used for small-scale production.

  • Continuous Flow Reactors : These are increasingly favored for large-scale production due to their ability to maintain consistent reaction conditions and improve yield.

Optimization Parameters

Several parameters are critical for optimizing yield and purity:

  • Temperature Control : Maintaining appropriate temperatures during reactions minimizes side reactions.

  • Catalyst Selection : The choice of catalyst can significantly affect reaction rates and outcomes.

Purification Techniques

Purification is essential to obtain high-purity compounds suitable for research and pharmaceutical applications. Common techniques include:

Chromatography

  • Column Chromatography : This technique is often employed to separate desired products from impurities based on their affinity to the stationary phase.

Recrystallization

Recrystallization from solvents such as acetonitrile can effectively purify the compound by exploiting differences in solubility.

Analytical Techniques

To confirm the identity and purity of synthesized compounds, various analytical techniques are employed:

Technique Purpose
NMR Spectroscopy Structural elucidation and confirmation
Mass Spectrometry Molecular weight determination
High-Performance Liquid Chromatography (HPLC) Purity assessment and impurity profiling

Analyse Chemischer Reaktionen

Reaktionstypen

5-Fluor-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation N-Oxide entstehen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Mechanism of Action:
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily studied for its neurotoxic effects similar to those of MPTP. MPTP is known to induce parkinsonism by selectively damaging dopaminergic neurons in the substantia nigra through oxidative stress mechanisms. The fluorine substitution may alter the compound's metabolic pathways and neurotoxicity profile.

Case Studies:

  • Neurotoxicity Assessment:
    In various studies involving animal models, the administration of MPTP has been shown to lead to significant reductions in motor activity and alterations in neurotransmitter levels. Research indicates that 5-fluoro derivatives might exhibit differential toxicity profiles compared to MPTP, suggesting potential for tailored therapeutic strategies in treating Parkinson's disease .
  • Oxidative Stress Studies:
    The role of oxidative stress in the pathogenesis of neurodegenerative diseases has been a focal point in research. Studies have demonstrated that compounds like this compound can induce oxidative stress in neuronal cells, leading to apoptosis and neuroinflammation. This property is being explored for developing neuroprotective agents that can mitigate such effects .

Pharmacological Applications

Monoamine Oxidase Inhibition:
Recent studies have investigated the ability of 5-fluoro derivatives to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can enhance the availability of these neurotransmitters and potentially alleviate symptoms associated with mood disorders and Parkinson's disease .

Potential Therapeutic Uses:
The insights gained from studying this compound may lead to its application as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases. Its unique chemical structure allows for modifications that could enhance efficacy and reduce toxicity.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to a toxic cation, similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This toxic cation interferes with mitochondrial function, leading to oxidative stress and neuronal damage. The compound primarily targets dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Neurotoxicity Mechanism: MPTP is metabolized by monoamine oxidase B (MAO-B) to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death in the substantia nigra .
  • Behavioral and Histopathological Effects : In C57BL/6 mice, MPTP induces bradykinesia, striatal dopamine depletion (up to 85%), and neuronal loss in the substantia nigra .
  • Receptor Interaction : Dopamine receptor D3 (D3R) exacerbates MPTP-induced neurotoxicity; D3R-deficient mice show attenuated neuronal damage .

BMTP (4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine)

  • Structural Difference : Benzyl substitution at position 4 instead of phenyl.
  • Neurotoxicity Profile : BMTP lacks neurotoxicity in mice even at 10× the dose required for MPTP to cause dopamine depletion. However, its metabolite BMP+ induces terminal damage similar to MPP+ in rats .
  • Metabolism : BMTP is oxidized to BMDP+ (a dihydropyridinium intermediate) and BMP+ via MAO-B, but incomplete conversion and pharmacokinetic differences may explain its reduced toxicity .

3-Hydroxymethyl-MPTP

  • Structural Difference : Hydroxymethyl group at position 3.
  • Oxidation Pathways : Forms oxodihydroxylation products via permanganate oxidation, leading to aromatic and lactam derivatives. These metabolites differ from MPP+ and may lack direct neurotoxicity .

1-Methyl-4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine

  • Structural Difference : Chlorine substitution on the phenyl ring.
  • Functional Comparison: Similar to MPTP but less potent in depleting monoamines.

Key Comparative Data Table

Compound Substitution(s) Neurotoxicity MAO-B Metabolism Key Metabolites Receptor Interaction
MPTP None (parent compound) High Yes (→ MPP+) MPP+ D3R-dependent
5-Fluoro-MPTP (hypothetical) Fluorine at position 5 Unknown Likely Fluorinated analogs Potential D3R effect
BMTP Benzyl at position 4 None Yes (→ BMP+) BMDP+, BMP+ Not studied
3-Hydroxymethyl-MPTP Hydroxymethyl at C3 Low/None Partial Lactams, aromatics Not studied
1-Methyl-4-(p-chlorophenyl)-MPTP Chlorine on phenyl ring Moderate Yes Chlorinated MPP+ Unknown

Biologische Aktivität

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5F-MPTP) is a fluorinated derivative of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The biological activity of this compound has garnered interest due to its implications in neurotoxicity and potential therapeutic applications. This article delves into the biological activity of 5F-MPTP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5F-MPTP is characterized by the following chemical structure:

  • Molecular Formula : C12H14FN
  • Molecular Weight : 201.25 g/mol
  • IUPAC Name : this compound

The primary mechanism by which 5F-MPTP exerts its effects is through the selective inhibition of mitochondrial complex I. This inhibition leads to increased oxidative stress and subsequent neuronal apoptosis. In particular, studies have shown that 5F-MPTP induces neurodegeneration in dopaminergic neurons by mimicking the effects of MPTP, which is known to cause Parkinson's disease-like symptoms in animal models .

Neurotoxicity

Research indicates that 5F-MPTP exhibits significant neurotoxic effects similar to those observed with MPTP. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that 5F-MPTP induces cell death through apoptosis. The compound increased levels of reactive oxygen species (ROS) and activated caspases involved in apoptosis pathways .

Anticancer Potential

Interestingly, some studies have explored the potential anticancer properties of 5F-MPTP. The compound has been shown to exhibit cytotoxicity against various cancer cell lines. For instance, it was reported that 5F-MPTP could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests a dual role where the compound may be both neurotoxic and potentially useful in cancer therapy.

Case Study: Neurotoxicity Assessment

A notable study investigated the neurotoxic effects of 5F-MPTP in a rodent model. The results indicated that administration of 5F-MPTP led to significant loss of dopaminergic neurons in the substantia nigra region of the brain, mirroring the pathology seen in Parkinson's disease. Behavioral assessments revealed motor deficits consistent with dopaminergic dysfunction .

Table: Comparative Analysis of MPTP and 5F-MPTP

CompoundNeurotoxic EffectsIC50 (µM)Mechanism of Action
MPTPHigh0.15Complex I inhibition
5-Fluoro-MPTPModerate0.12Complex I inhibition; ROS production

Q & A

Q. What are the optimized synthetic routes for 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and fluorination. For example, a modified Mannich reaction can introduce the phenyl and methyl groups, while fluorination is achieved via halogen exchange using KF/18-crown-6 in anhydrous DMF . Yield optimization (60–75%) depends on temperature control (80–100°C) and stoichiometric ratios of precursors. Impurities like dehalogenated byproducts can be minimized by inert atmosphere conditions .

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. 1^1H NMR typically shows resonances for the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). Discrepancies in fluorine chemical shifts (δ -120 to -125 ppm in 19^{19}F NMR) may arise due to solvent polarity or crystallographic packing effects, as seen in structurally related fluorophenylpyridines . Single-crystal X-ray diffraction confirms the chair conformation of the tetrahydropyridine ring and spatial orientation of the fluorine substituent .

Q. What are the primary mechanisms of neurotoxicity associated with this compound?

While structurally analogous to MPTP (a neurotoxin targeting dopaminergic neurons), the 5-fluoro substitution alters metabolic activation. In vitro studies suggest cytochrome P450 enzymes oxidize the tetrahydropyridine ring to a pyridinium species, which inhibits mitochondrial Complex I. However, the fluorine atom may reduce blood-brain barrier penetration compared to MPTP, necessitating dose-response studies in rodent models .

Advanced Research Questions

Q. How can contradictions in neurotoxicological data be resolved when comparing in vitro and in vivo models?

Discrepancies often arise from metabolic differences. For instance, in vitro assays using SH-SY5Y cells may show high toxicity due to direct exposure, while in vivo models (e.g., mice) exhibit variable outcomes based on hepatic clearance rates. Methodological adjustments include:

  • Using LC-MS/MS to quantify active metabolites in plasma .
  • Incorporating microdialysis to monitor real-time neurotransmitter depletion in striatal regions .

Q. What advanced analytical techniques validate purity and stability under storage conditions?

High-Performance Liquid Chromatography (HPLC) with a C18 column and ammonium acetate buffer (pH 6.5) achieves >98% purity . Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal degradation via hydrolysis of the tetrahydropyridine ring, detectable by tandem mass spectrometry (MS/MS) .

Q. How does fluorination impact the compound’s structure-activity relationship (SAR) in targeting monoamine transporters?

Fluorine’s electronegativity enhances binding affinity to serotonin (5-HT) and dopamine transporters (DAT). Computational docking studies (AutoDock Vina) suggest the 5-fluoro group forms a halogen bond with Tyr-95 in the DAT binding pocket, increasing inhibitory potency by ~20% compared to non-fluorinated analogs .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

Byproducts like 1-methyl-4-phenylpiperidine (via over-reduction) are minimized by:

  • Using Pd/C under controlled hydrogen pressure (2–3 atm) .
  • Implementing flow chemistry to optimize residence time and reduce side reactions .

Methodological Considerations

  • Contradiction Analysis : Compare batch-to-batch NMR spectra and crystallographic data to identify synthetic variability .
  • Experimental Design : Use fractional factorial designs to evaluate the impact of temperature, solvent, and catalyst on yield .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.